molecular formula C19H27ClN2O3 B6050985 ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate

ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate

Katalognummer B6050985
Molekulargewicht: 366.9 g/mol
InChI-Schlüssel: YJMLJLTWKWAXPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. This compound has been widely studied for its potential use in treating addiction, as it targets the reward system in the brain that is associated with drug-seeking behavior. In

Wirkmechanismus

Ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate selectively blocks dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. This pathway is involved in the reward system, which is activated by drugs of abuse. By blocking dopamine D3 receptors, ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate reduces the rewarding effects of drugs of abuse, making them less attractive to individuals with addiction.
Biochemical and Physiological Effects:
ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce the rewarding effects of drugs of abuse in these models. In addition, ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in decision-making and impulse control.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target the reward system in the brain without affecting other neurotransmitter systems. However, one limitation is that ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate has a relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for research on ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate. One area of interest is the potential use of this compound in treating other psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Additionally, researchers may investigate the use of ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate in combination with other treatments, such as behavioral therapies, to enhance its effectiveness in treating addiction.

Synthesemethoden

The synthesis method for ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate involves a series of chemical reactions that ultimately result in the formation of the final compound. The first step involves the reaction of 4-piperidone with ethyl chloroformate, which results in the formation of ethyl 4-piperidone-1-carboxylate. This intermediate is then reacted with 2-chlorobenzylamine to form the corresponding amide. The amide is then reacted with morpholine in the presence of a coupling agent to form the final product, ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been extensively studied for its potential use in treating addiction, particularly for its ability to reduce drug-seeking behavior in animal models. It has been shown to selectively block dopamine D3 receptors, which are involved in the reward system in the brain. By blocking these receptors, ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate reduces the rewarding effects of drugs of abuse, making them less attractive to individuals with addiction.

Eigenschaften

IUPAC Name

ethyl 4-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-2-24-19(23)21-9-7-16(8-10-21)22-11-12-25-17(14-22)13-15-5-3-4-6-18(15)20/h3-6,16-17H,2,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMLJLTWKWAXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.